molecular formula C5H7N3O B1524356 5-Cyclopropyl-1,2,4-oxadiazol-3-amine CAS No. 868696-42-8

5-Cyclopropyl-1,2,4-oxadiazol-3-amine

Cat. No. B1524356
CAS RN: 868696-42-8
M. Wt: 125.13 g/mol
InChI Key: OHSZRALIDGBNES-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,2,4-oxadiazol-3-amine is a chemical compound with the molecular formula C5H7N3O . It is a type of heterocyclic compound, which are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as 5-Cyclopropyl-1,2,4-oxadiazol-3-amine, often involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Another approach involves the reaction of 2,2-difluoro-1-phenylcyclopropane carbohydrazide and various isothiocyanates in the presence of graphene oxide .


Molecular Structure Analysis

The molecular structure of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine can be represented by the SMILES string C1CC1C2=NC(=NO2)N . The InChI representation is InChI=1S/C5H7N3O/c7-3-5-8-4(6)9-5/h3H,1-2H2,(H2,6,8) .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against bacterial, viral, and leishmanial infections. The compound “5-Cyclopropyl-1,2,4-oxadiazol-3-amine” could potentially be explored for similar applications due to its structural similarity to other 1,2,4-oxadiazoles .

Antifungal Activity

These compounds have also shown promise in antifungal applications. They have been tested against various fungi like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani, which suggests that “5-Cyclopropyl-1,2,4-oxadiazol-3-amine” might also possess antifungal properties .

High-Energy Materials

The high positive enthalpy of formation and high density of oxadiazoles make them suitable for the synthesis of high-energy and explosive materials. This could be an area of application for “5-Cyclopropyl-1,2,4-oxadiazol-3-amine” in scientific research .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities and could be used in the development of efficient and low-risk chemical pesticides. This suggests a potential application in plant disease management for "5-Cyclopropyl-1,2,4-oxadiazol-3-amine" .

Pharmaceutical Applications

Synthetic methods that convert organic compounds into 1,2,4-oxadiazoles at ambient temperature are used for the preparation of pharmaceutically important molecules. “5-Cyclopropyl-1,2,4-oxadiazol-3-amine” could be utilized in the synthesis of new pharmaceuticals .

Safety and Hazards

The safety data sheet for 5-Cyclopropyl-1,2,4-oxadiazol-3-amine suggests avoiding dust formation, ingestion, inhalation, and contact with eyes, skin, or clothing . It is incompatible with strong bases and strong oxidizing agents .

Future Directions

The future directions for research on 5-Cyclopropyl-1,2,4-oxadiazol-3-amine and similar compounds could involve further exploration of their anticancer potential . Additionally, the development of a one-pot synthesis-functionalization strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids could streamline the synthesis process .

properties

IUPAC Name

5-cyclopropyl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSZRALIDGBNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679763
Record name 5-Cyclopropyl-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868696-42-8
Record name 5-Cyclopropyl-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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